5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
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Overview
Description
5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is a complex organic compound that contains a benzothiazole group, a thiophene group, and a carboxamide group. Benzothiazoles are bicyclic compounds known for their wide range of biological properties, including anticancer, antimicrobial, and antidiabetic activities. Thiophenes are sulfur-containing heterocyclic compounds found in many important drugs.
Mechanism of Action
Target of Action
It’s known that benzothiazole derivatives exhibit a variety of biological effects, including anticancer , anti-inflammatory , and antimicrobial properties . Therefore, it’s plausible that this compound may interact with targets involved in these biological processes.
Mode of Action
Benzothiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The nitro group in the compound could potentially undergo bioreductive metabolism in hypoxic cells, a characteristic feature of many solid tumors, leading to cytotoxicity .
Biochemical Pathways
Given the known biological activities of benzothiazole derivatives, it’s likely that this compound may affect pathways related to inflammation, microbial growth, and cancer cell proliferation .
Pharmacokinetics
The presence of the nitro group and the benzothiazole ring could potentially influence its pharmacokinetic properties, including its absorption and metabolic stability .
Result of Action
Given the known biological activities of benzothiazole derivatives, it’s plausible that this compound may exert anti-inflammatory, antimicrobial, and anticancer effects .
Preparation Methods
The synthesis of 5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide involves multiple steps. One common method includes the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives. This is followed by further reactions to introduce the benzothiazole and carboxamide groups . Industrial production methods often involve the use of catalytic amounts of ZnO nanorods under solvent-free conditions to achieve high yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Condensation: The benzothiazole group can participate in condensation reactions with various reagents.
Common reagents used in these reactions include phosphorus pentasulfide for sulfurizing agents and activated acetylenic compounds for introducing the prop-2-ynyl group . Major products formed from these reactions include aminothiophene derivatives and substituted benzothiazoles .
Scientific Research Applications
5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new drugs.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar compounds include other benzothiazole and thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Indole derivatives: Compounds with similar biological activities but different core structures.
5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is unique due to its specific combination of benzothiazole, thiophene, and carboxamide groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O3S2/c1-2-9-17-10-5-3-4-6-11(10)23-15(17)16-14(19)12-7-8-13(22-12)18(20)21/h1,3-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYUBPMPDXKVDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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